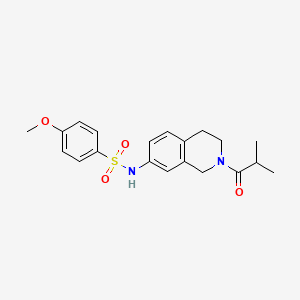

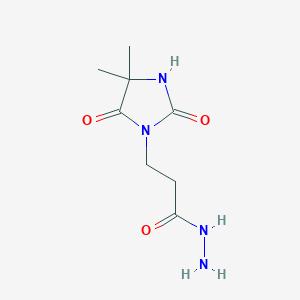

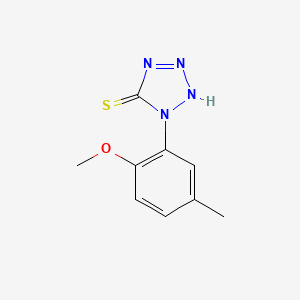

![molecular formula C11H15N5O B2720426 1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 937600-42-5](/img/structure/B2720426.png)

1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one” is a complex organic molecule. It is related to the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These types of compounds are often synthesized as part of research into new pharmaceuticals, particularly in the field of cancer treatment .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another example is the synthesis of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Scientific Research Applications

Synthesis and Characterization

The compound has been explored in the synthesis of novel heterocyclic compounds, demonstrating its versatility as a precursor for various chemical transformations. For instance, studies have illustrated its role in the synthesis of derivatives with potential analgesic, anti-inflammatory, antiviral, and antimicrobial properties through various chemical reactions (Naito, Yoshikawa, Kitahara, & Aoki, 1969; El‐Sayed, Ramiz, & Abdel-Rahman, 2009). Additionally, its structural and spectroscopic properties have been extensively analyzed through experimental and quantum chemical studies, highlighting its chemical reactivity and interaction potential within molecular systems (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).

Antimicrobial and Antiviral Applications

Research has shown that derivatives synthesized from 1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one exhibit antimicrobial and antiviral activities. Compounds derived from it have been tested for their efficacy against a range of bacterial and fungal pathogens, as well as viruses like the hepatitis B virus, showcasing moderate to high activities, which suggests their potential as leads for the development of new antimicrobial and antiviral agents (Mostafa, Hussein, Radwan, & Kfafy, 2008; Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Potential in Cancer Research

There is also interest in the potential anticancer properties of compounds synthesized from this chemical precursor. Studies focusing on the synthesis of novel compounds have evaluated their antitumor activities, indicating that certain derivatives may possess valuable therapeutic properties for cancer treatment, thus warranting further investigation (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Future Directions

The future directions for research on “1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one” and related compounds could include further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the synthesis methods could be optimized for better yield and purity .

properties

IUPAC Name |

1-ethyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c1-4-16-9-8(6(2)5-7(3)13-9)10(17)14-11(16)15-12/h5H,4,12H2,1-3H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMMBZMMIRZSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

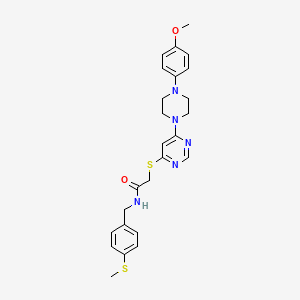

![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)

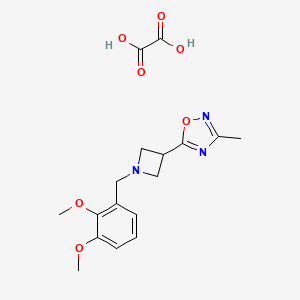

![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2720348.png)

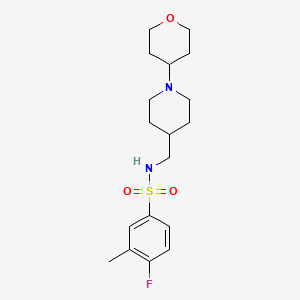

![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)

![3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2720363.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2720365.png)